Cas no 38462-78-1 (6-methylquinoline-2-carbaldehyde)

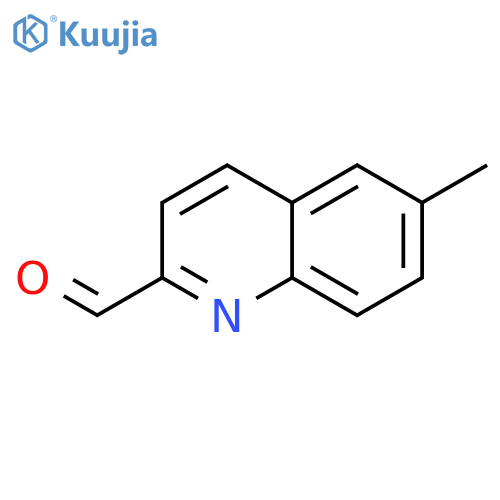

38462-78-1 structure

商品名:6-methylquinoline-2-carbaldehyde

6-methylquinoline-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-Methylquinoline-2-carboxaldehyde

- 6-methylquinoline-2-carbaldehyde

- 6-METHYL-2-QUINOLINECARBOXALDEHYDE

- DTXSID701295724

- Z1198171606

- AS-62846

- 38462-78-1

- CS-0037569

- AM806239

- EN300-126135

- DAPDFTQLJHLWBI-UHFFFAOYSA-N

- SY124019

- SB68342

- DB-307195

- AKOS004114645

- SCHEMBL10740204

- 2-Quinolinecarboxaldehyde, 6-methyl-

- MFCD06824176

-

- MDL: MFCD06824176

- インチ: InChI=1S/C11H9NO/c1-8-2-5-11-9(6-8)3-4-10(7-13)12-11/h2-7H,1H3

- InChIKey: DAPDFTQLJHLWBI-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C2C(=C1)C=CC(=N2)C=O

計算された属性

- せいみつぶんしりょう: 171.06847

- どういたいしつりょう: 171.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- PSA: 29.96

6-methylquinoline-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108209-250mg |

6-Methylquinoline-2-carbaldehyde |

38462-78-1 | 95+% | 250mg |

¥7478.00 | 2024-05-15 | |

| Enamine | EN300-126135-0.25g |

6-methylquinoline-2-carbaldehyde |

38462-78-1 | 95% | 0.25g |

$297.0 | 2023-02-15 | |

| Chemenu | CM223500-250mg |

6-Methylquinoline-2-carbaldehyde |

38462-78-1 | 95% | 250mg |

$426 | 2023-01-02 | |

| Chemenu | CM223500-1g |

6-Methylquinoline-2-carbaldehyde |

38462-78-1 | 95% | 1g |

$757 | 2023-01-02 | |

| eNovation Chemicals LLC | D765225-250mg |

2-Quinolinecarboxaldehyde, 6-methyl- |

38462-78-1 | 95% | 250mg |

$515 | 2024-06-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1296-10G |

6-methylquinoline-2-carbaldehyde |

38462-78-1 | 95% | 10g |

¥ 19,107.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1296-1G |

6-methylquinoline-2-carbaldehyde |

38462-78-1 | 95% | 1g |

¥ 3,821.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1296-5G |

6-methylquinoline-2-carbaldehyde |

38462-78-1 | 95% | 5g |

¥ 11,464.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108209-50mg |

6-Methylquinoline-2-carbaldehyde |

38462-78-1 | 95+% | 50mg |

¥3276.00 | 2024-05-15 | |

| Alichem | A189009374-1g |

6-Methyl-2-quinolinecarboxaldehyde |

38462-78-1 | 95% | 1g |

$1026.78 | 2023-09-02 |

38462-78-1 (6-methylquinoline-2-carbaldehyde) 関連製品

- 56813-20-8(6-Methyl-1H-indole-2-carbaldehyde)

- 5470-96-2(quinoline-2-carbaldehyde)

- 19005-93-7(Indole-2-carbaldehyde)

- 1463-60-1(5-Methyl-1H-indole-2-carbaldehyde)

- 904886-12-0(Benzo[h]quinoline-2-carbaldehyde)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:38462-78-1)6-methylquinoline-2-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):974.0